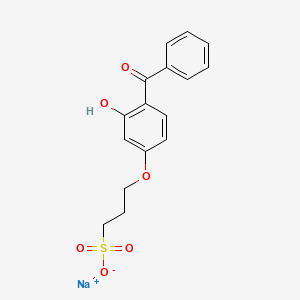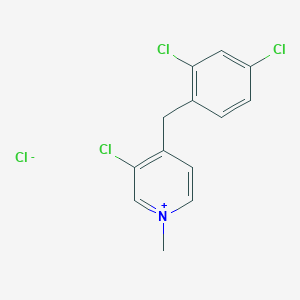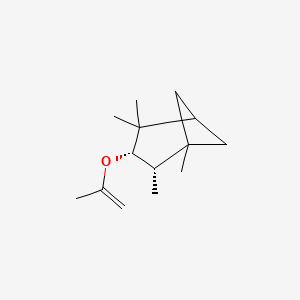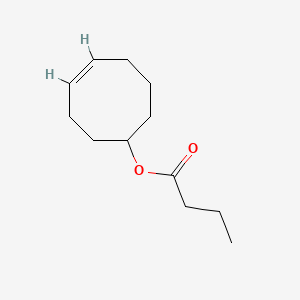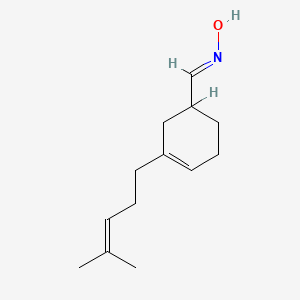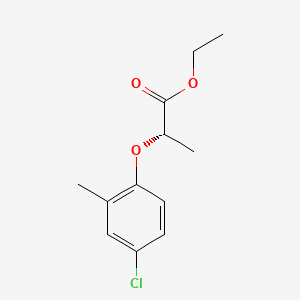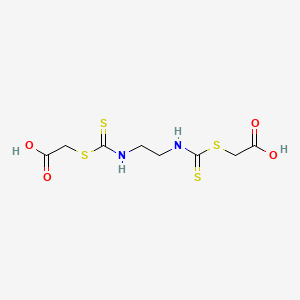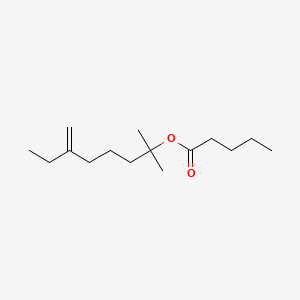
1,1-Dimethyl-5-methyleneheptyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-5-methyleneheptyl valerate: is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is also known by its systematic name, pentanoic acid, 1,1-dimethyl-5-methyleneheptyl ester . This compound is characterized by its unique structure, which includes a valerate ester linked to a heptyl chain with a methylene group and two methyl groups at the first carbon position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-5-methyleneheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1-dimethyl-5-methyleneheptanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethyl-5-methyleneheptyl valerate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
1,1-Dimethyl-5-methyleneheptyl valerate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-dimethyl-5-methyleneheptyl valerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites . These metabolites may interact with receptors or other proteins, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1,1-Dimethyl-5-methyleneheptyl acetate
- 1,1-Dimethyl-5-methyleneheptyl butyrate
- 1,1-Dimethyl-5-methyleneheptyl propionate
Comparison: 1,1-Dimethyl-5-methyleneheptyl valerate is unique due to its valerate ester group, which imparts distinct chemical and physical properties compared to its analogs . The presence of the valerate group can influence the compound’s reactivity, solubility, and biological activity . This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
96846-65-0 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
(2-methyl-6-methylideneoctan-2-yl) pentanoate |
InChI |
InChI=1S/C15H28O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h3,6-12H2,1-2,4-5H3 |
Clave InChI |
AHRBCOJLJNGMPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC(C)(C)CCCC(=C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


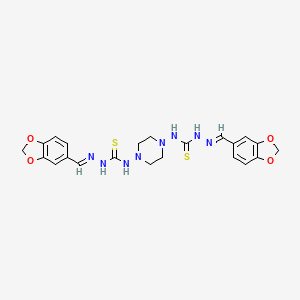
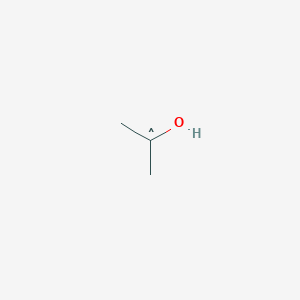
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
